6-bromonaphthalene-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromonaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a carboxylic acid group is attached at the 1st position. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound may be involved in the formation of carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromonaphthalene-1-carboxylic acid can be synthesized through several methods. One common method involves the bromination of naphthalene followed by carboxylation. The process typically starts with the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 6-bromonaphthalene is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of naphthyl alcohols or aldehydes.
Scientific Research Applications
6-Bromonaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Bromo-2-naphthoic acid: Another brominated naphthalene derivative with a carboxylic acid group at the 2nd position.
1-Naphthoic acid: A naphthalene derivative with a carboxylic acid group at the 1st position but without bromine substitution.
2-Naphthoic acid: Similar to 1-naphthoic acid but with the carboxylic acid group at the 2nd position.
Uniqueness: 6-Bromonaphthalene-1-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which imparts distinct chemical and physical properties. This unique structure allows for specific reactivity patterns and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
6-bromonaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUOFYYCGXFXOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468901 |
Source
|
Record name | 6-bromonaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51934-38-4 |
Source
|
Record name | 6-Bromo-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51934-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromonaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.